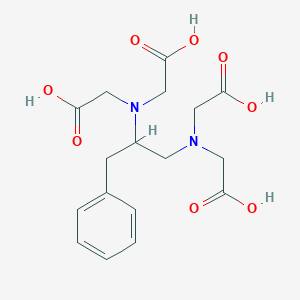
Benzyl edta
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SF-11 involves multiple steps, starting with the reaction of 4-ethoxyphenyl isothiocyanate with 4-hydroxydiphenylmethane in the presence of a base to form the intermediate product. This intermediate is then reacted with 1-piperidinecarbothioamide under controlled conditions to yield SF-11 .
Industrial Production Methods
Industrial production methods for SF-11 are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the laboratory-scale procedures with optimization for larger batch sizes and improved yields .
Análisis De Reacciones Químicas
Types of Reactions
SF-11 undergoes various chemical reactions, including:
Oxidation: SF-11 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert SF-11 to its corresponding amines or alcohols.
Substitution: SF-11 can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of SF-11 .
Aplicaciones Científicas De Investigación
2.1. Chelating Agent in Biochemistry
Benzyl EDTA is primarily used as a chelating agent in biochemical applications. It effectively binds divalent and trivalent metal ions, which can be critical in enzyme activity studies and metal ion transport mechanisms.
- Case Study : A study demonstrated that this compound could improve the stability of certain enzymes by sequestering metal ions that might otherwise lead to their denaturation .
2.2. Drug Delivery Systems
The compound has been explored for its potential use in drug delivery systems, particularly in targeted therapies involving monoclonal antibodies.
- Case Study : Research indicated that this compound conjugated to monoclonal antibodies showed enhanced hepatic uptake, making it a promising candidate for targeted drug delivery .
2.3. Catalysis
This compound serves as a ligand in various catalytic processes, enhancing the efficiency of oxidation and reduction reactions.
- Application Example : In metal-catalyzed reactions, this compound has been shown to facilitate direct oxidative amidation of benzyl alcohols using copper nanoparticles .
Comparative Data on Applications
The following table summarizes key applications of this compound across different fields:
Mecanismo De Acción
SF-11 exerts its effects by antagonizing the neuropeptide Y Y2 receptor. This receptor is involved in regulating various physiological processes, including appetite, anxiety, and circadian rhythms. By blocking this receptor, SF-11 modulates neuronal signaling pathways, leading to its observed antidepressant-like effects .
Comparación Con Compuestos Similares
SF-11 is compared with other neuropeptide Y Y2 receptor antagonists, such as BIIE0246 and JNJ-31020028. While all these compounds target the same receptor, SF-11 is unique due to its high potency and brain-penetrant properties .
List of Similar Compounds
- BIIE0246
- JNJ-31020028
- GR231118
SF-11 stands out for its specific binding affinity and pharmacokinetic profile, making it a valuable tool in neuropsychiatric research .
Propiedades
Número CAS |
106145-38-4 |
|---|---|
Fórmula molecular |
C17H22N2O8 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2-[[2-[bis(carboxymethyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C17H22N2O8/c20-14(21)8-18(9-15(22)23)7-13(6-12-4-2-1-3-5-12)19(10-16(24)25)11-17(26)27/h1-5,13H,6-11H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
Clave InChI |
DTRVZAALOQTDSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Sinónimos |
enzyl EDTA benzyl-EDTA benzyl-EDTA, (S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















